

# Chemical Identity & Storage Specifications

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## Compound Focus: Jak-IN-21

Cat. No.: S12875918

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The table below summarizes the fundamental chemical and storage information for **JAK-IN-21**, which is crucial for experimental reproducibility.

Property	Specification
CAS Number	2445499-20-5 [1] [2] [3]
Molecular Formula	C <sub>19</sub> H <sub>16</sub> N <sub>8</sub> O [1] [2] [3]
Molecular Weight	372.38 g/mol [1] [2] [3]
Purity	≥ 98% (by HPLC) [1]
Physical Form	Light yellow to yellow solid [2] [4]
Short-Term Storage	0°C to 4°C (for up to 2 years) [1] [3] [4]
Long-Term Storage	-20°C (for up to 3 years) [1] [2] [3]
Solubility (Stock Solution)	Soluble in DMSO (e.g., 60-125 mg/mL) [2] [3] [4]

## Biological Activity & Pharmacological Profile

**JAK-IN-21** is characterized as a selective and potent inhibitor of the Janus kinase family. The following table details its key biological data and in vivo characteristics.

Property	Description / Value
Target & Potency (IC <sub>50</sub> )	JAK1: 1.73 nM; JAK2: 2.04 nM; JAK2-V617F: 109 nM; TYK2: 62.9 nM [1] [2] [3]
Primary Activity	Selective JAK inhibitor [1] [2]
In Vitro Profile	Shows good stability in liver microsomes and does not inhibit Cytochrome P450 (CYP) enzymes at tested doses [2] [4].
In Vivo Pharmacokinetics	Low oral bioavailability (F=1.9%) in SD rats. High apparent clearance (Cl) and volume of distribution (Vd) were observed [2] [4].
SMILES String	<chem>N#CCNC(C1=CC=C(C2=NC(NC3=CN(CC#N)N=C3)=NC=C2C)C=C1)=O</chem> [2]

## Experimental Protocols & Handling

### 1. Stock Solution Preparation

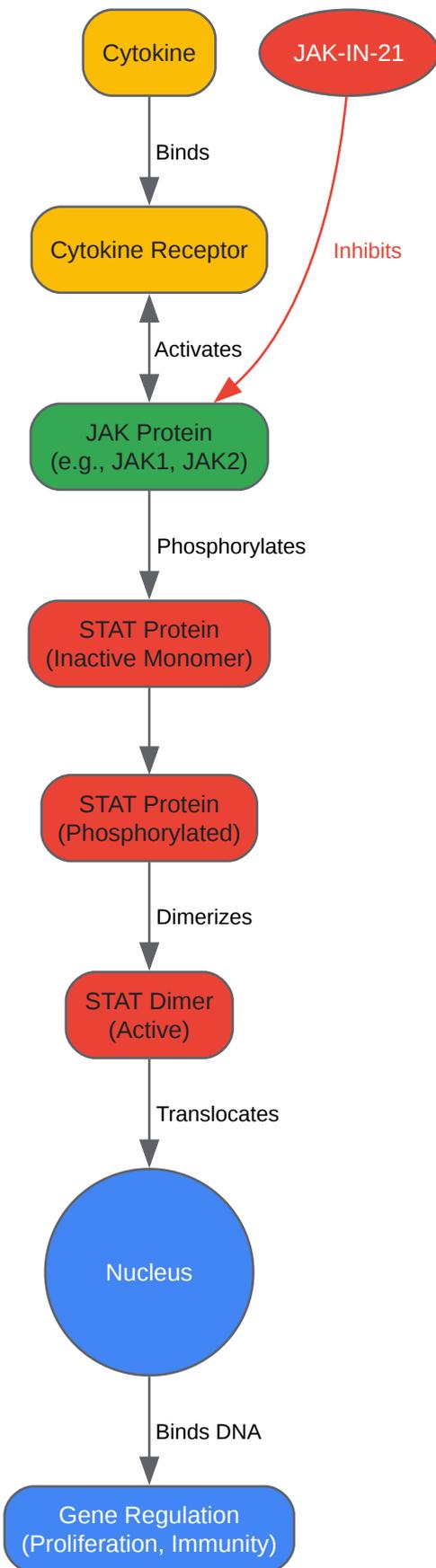
- **Solvent:** Use DMSO [2] [3].
- **Concentration:** A common stock concentration is 10-100 mM. For example, to prepare a 10 mM solution, dissolve 3.72 mg of **JAK-IN-21** in 1 mL of DMSO [2] [4].
- **Handling:** Hygroscopic DMSO can impact solubility; use newly opened, anhydrous DMSO. Sonication is recommended to ensure complete dissolution [2] [3].
- **Aliquoting & Storage:** Aliquot the stock solution and store at -80°C for up to 6 months or at -20°C for 1 month to avoid repeated freeze-thaw cycles [2] [4].

**2. In Vivo Dosing Formulation (for reference)** While **JAK-IN-21** has low systemic bioavailability, one documented protocol for oral administration (gavage) in Sprague-Dawley rats uses a simple suspension [4]:

- **Vehicle:** 0.5% Carboxymethylcellulose Sodium (CMC Na) in ddH<sub>2</sub>O.
- **Procedure:** Add the weighed compound to the 0.5% CMC Na solution and mix to form a homogeneous suspension.

## The JAK-STAT Signaling Pathway Context

**JAK-IN-21** targets the JAK-STAT pathway, a critical signaling cascade in cells. The diagram below illustrates how this pathway functions and where **JAK-IN-21** acts.



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*Figure 1: The JAK-STAT signaling pathway and inhibition mechanism. Extracellular cytokines bind to their receptors, activating associated JAK proteins. JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and drive gene transcription. **JAK-IN-21** acts as a competitive inhibitor at the JAK kinases, preventing this signal cascade [5] [6] [7].*

## Key Technical Considerations for Researchers

- **Selectivity Profile:** **JAK-IN-21** demonstrates high potency against JAK1 and JAK2 but is significantly less potent against the JAK2-V617F mutant and TYK2 [1] [3]. This profile is essential for experiments aiming to specifically target the wild-type JAK1/2 signaling axis.
- **Low Bioavailability:** The consistently reported low oral bioavailability (1.9%) indicates high first-pass metabolism or poor absorption [2] [4]. This is a critical factor for the compound's applicability in in vivo studies and may steer its use towards local delivery or in vitro models.
- **Handling and Stability:** Adhering to the recommended storage conditions and using fresh, dry DMSO for stock solutions is paramount to maintain the compound's stability and potency over time [1] [2].

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## References

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